![molecular formula C27H24FN3O3 B2494071 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899920-30-0](/img/structure/B2494071.png)
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
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Description
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24FN3O3 and its molecular weight is 457.505. The purity is usually 95%.
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Scientific Research Applications
Solvent-Free Synthesis
A sustainable chemistry approach has been developed for the synthesis of quinazoline-2,4(1H,3H)-diones, including compounds like the one . This synthesis method is solvent-free, utilizing carbon dioxide (1 bar) and a catalytic amount of base (DBU or DBN) to yield quinazoline-2,4(1H,3H)-diones in good to excellent yields. This method emphasizes environmental sustainability and has been used to successfully synthesize key intermediates for various drugs (Mizuno et al., 2007).
Cesium Carbonate Catalysis
Another efficient synthesis protocol employs cesium carbonate as a catalyst to synthesize quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles with carbon dioxide. This method has been used to synthesize key intermediates for several drugs, and the impact of different reaction parameters like bases, solvent, temperature, CO2 pressure, and reaction time on the synthesis process has been studied (Patil et al., 2008).
Selective N1-Alkylation
The selective N1-alkylation of 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione has been achieved using potassium carbonate in anhydrous DMF at room temperature. This method provides a one-pot method for preparing N1-monosubstituted derivatives of quinazoline-2,4(1H,3H)-dione. The effects of an alkaline agent on the yield and ratio of debenzoylation products have been studied, highlighting a nuanced approach to the synthesis of quinazoline derivatives (Ozerov & Novikov, 2018).
Antimicrobial Activity
The antimicrobial activity of novel quinazolinone compounds, synthesized from quinazolin-2,4-(1H,3H)-dione, has been evaluated against eight microorganisms, revealing susceptibility at the concentrations used. The gram-positive organisms displayed more susceptibility than the gram-negative ones, indicating the potential biomedical applications of these quinazoline derivatives (Usifoh & Ukoh, 2002).
properties
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3/c28-23-11-5-3-9-21(23)18-31-24-12-6-4-10-22(24)26(33)30(27(31)34)16-14-25(32)29-15-13-19-7-1-2-8-20(19)17-29/h1-12H,13-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZBBLMEJFHYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione |
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